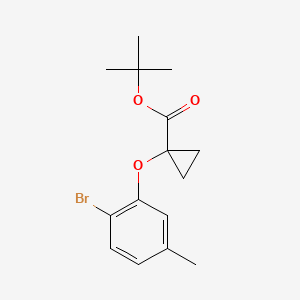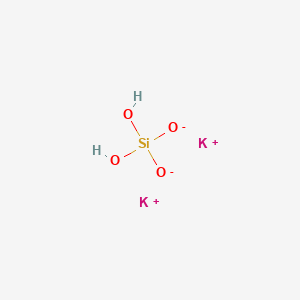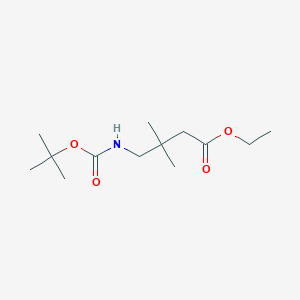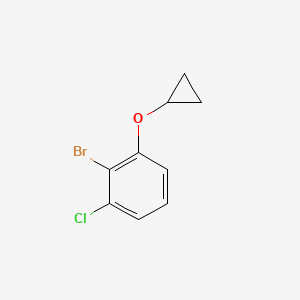
Tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate is an organic compound that features a cyclopropane ring substituted with a tert-butyl ester and a brominated phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate typically involves the reaction of 2-bromo-5-methylphenol with tert-butyl cyclopropanecarboxylate under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF or acetone.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxycyclopropanecarboxylates.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Applications De Recherche Scientifique
Tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the cyclopropane ring are likely to play key roles in its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-bromo-5-methylbenzoate
- Tert-butyl 1-(2-bromo-4-methylphenoxy)cyclopropanecarboxylate
- Tert-butyl 1-(2-chloro-5-methylphenoxy)cyclopropanecarboxylate
Uniqueness
Tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate is unique due to the presence of both a brominated phenoxy group and a cyclopropane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H19BrO3 |
|---|---|
Poids moléculaire |
327.21 g/mol |
Nom IUPAC |
tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H19BrO3/c1-10-5-6-11(16)12(9-10)18-15(7-8-15)13(17)19-14(2,3)4/h5-6,9H,7-8H2,1-4H3 |
Clé InChI |
ILEWXMYPOXJHDR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)Br)OC2(CC2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-ethoxy-5H-pyridazino[4,5-b]indole](/img/structure/B13970919.png)





![6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13970958.png)
![8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine](/img/structure/B13970964.png)

![(5E)-5-[1-(cyclopropylamino)propylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B13970984.png)
![tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13970991.png)
![5-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13970999.png)
